
Introduction to 18-MC and Reinstatement Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 18-Methoxycoronaridine

CAS No.: 188125-42-0

Cat. No.: S649617

Get Quote

18-Methoxycoronaridine (18-MC) is a putative anti-addictive agent that functions as a selective α3β4

nicotinic receptor antagonist [1]. Research demonstrates its efficacy in reducing self-administration of and

craving for various substances, including cocaine, methamphetamine, morphine, nicotine, and ethanol [1]. A

key challenge in treating substance use disorders is the high rate of relapse, which is often triggered by

exposure to drug-paired conditioned stimuli (CS) [1] [2]. The reinstatement animal model is a widely used

pre-clinical tool for studying this relapse-like behavior and for screening potential pharmacotherapies [1].

This protocol details the application of 18-MC within a musical cue-induced reinstatement model for

cocaine seeking, a method that uses a complex contextual cue more analogous to human environmental

triggers than simple lights or tones [1]. The notes also integrate findings from a recent human clinical trial on

a related behavioral "retrieval-extinction" intervention, highlighting the translational potential of disrupting

maladaptive drug memories [2].

Experimental Protocols

The following sections provide step-by-step methodologies for key experiments investigating 18-MC's

effects.

Musical Cue-Induced Reinstatement of Cocaine Seeking in Rats

This protocol, adapted from Polston et al. (2012), validates music as a powerful contextual CS and tests 18-

MC's ability to block cue-induced drug seeking [1].
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2.1.1 Animals and Materials

Animals: Female Sprague-Dawley rats (approximately 250 g at start). Female rats are often used in

such studies due to their hormonal cycle potentially influencing reward sensitivity.
Drugs:

Cocaine HCl: Dissolved in 0.9% sterile saline at a concentration of 2 mg/ml, pH adjusted to
neutral (~0.4 mg/kg/infusion dose for self-administration).

18-MC: 40 mg/kg. Administered via intraperitoneal (i.p.) injection. Saline is used as the vehicle
control.

Apparatus: Standard operant conditioning chambers equipped with:
Two levers (active and inactive).

A cue light and a house light.
An infusion pump for intravenous drug delivery.

A speaker system for playing the musical CS.
Musical Conditioned Stimulus (CS): A specific musical selection is played exclusively during self-

administration sessions.

2.1.2 Detailed Procedure

The experimental design involves several distinct phases, as summarized in the workflow below.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://www.smolecule.com/products/s649617?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Musical Cue-Induced Reinstatement Protocol

Start: Animal Acclimation

Self-Administration (10-14 days)
- Active lever press → Cocaine infusion + Music CS

- Trains drug-cue association

Extinction (≥7 days)
- Lever presses yield no infusion & no music

- Reduces operant behavior

Reinstatement Test (1 day)
- Music CS is presented again

- No drug available
- Measures drug-seeking behavior

18-MC Administration
(40 mg/kg, i.p.)

  Administered
  prior to test

Click to download full resolution via product page

Phase 1: Surgical Implantation (if applicable). Rats are implanted with chronic indwelling jugular

catheters for intravenous drug delivery. Catheters are flushed daily with heparinized saline to maintain
patency.

Phase 2: Self-Administration Training (10-14 days). Rats learn to press an "active" lever on a
fixed-ratio 1 (FR1) schedule of reinforcement. Each active lever press results in:

A cocaine hydrochloride infusion (~0.4 mg/kg/infusion).
A 5-second presentation of the musical CS.

A 20-second timeout period, signaled by the illumination of a cue light above the active lever.
Responses on an "inactive" lever are recorded but have no programmed consequences.

Phase 3: Extinction Training (Minimum 7 days, or until criterion met). The extinction phase
begins. During these sessions:
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Lever presses result in neither cocaine infusion nor the presentation of the musical CS.

Sessions continue until the number of active lever presses is significantly reduced and stable
(e.g., <25 presses per session for 2-3 consecutive days).

Phase 4: Reinstatement Test. On the test day, rats are randomly assigned to receive an injection of
either 18-MC (40 mg/kg, i.p.) or saline vehicle. After a pre-treatment interval, they are placed back

into the operant chambers. The musical CS is presented continuously, but lever presses remain
unreinforced. Drug-seeking behavior is quantified as the number of responses on the previously

active lever during the test session.

2.1.3 Data Analysis

Primary Measure: Number of active lever presses during the reinstatement test session. Data are
typically analyzed using a two-way ANOVA with factors for Group (Music-Conditioned vs. Controls)

and Treatment (18-MC vs. Saline), followed by post-hoc tests.
Secondary Measures: Changes in extracellular dopamine in the Basolateral Amygdala (BLA),

measured via in vivo microdialysis during reinstatement [1].

Adjunct Protocol: CS-Triggered Retrieval-Extinction in Humans

This recent human trial provides a complementary behavioral approach that targets the reconsolidation of

drug-related memories [2]. Its parameters are summarized in the table below for easy comparison with the

animal model.

2.2.1 Study Participants and Design

Participants: Individuals with Methamphetamine Use Disorder (MUD). Key exclusion criteria include

major psychiatric or neurological disorders and use of other addictive substances.
Design: Single-center, randomized, controlled trial with three intervention arms.

2.2.2 Detailed Procedure

Day 1: Baseline Assessment. Participants are exposed to neutral and methamphetamine-related
video cues. Cue-induced craving (self-reported) and salivary cortisol levels are measured as

primary outcomes.
Days 2 & 3: Intervention. Participants complete one of the following interventions on two

consecutive days:
Retrieval-10min-Extinction (Experimental): A 5-minute METH-related video (CS) to trigger

memory retrieval, followed by a 45-minute extinction training (unreinforced CS exposure) after a
10-minute delay (within the reconsolidation window).
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Retrieval-6h-Extinction (Sham Comparator): The same retrieval trial, but extinction training

occurs after a 6-hour delay (outside the reconsolidation window).
No-Retrieval Extinction (Control): Extinction training without a preceding memory retrieval

trial.
Days 4, 34, and 184: Follow-up Assessments. Cue-induced craving and salivary cortisol are

measured post-intervention and at one-month and six-month follow-ups to assess long-term efficacy.

Data Summary and Key Findings

The quantitative outcomes from the cited studies are summarized in the following tables for easy

comparison.

Table 1: Key Findings from Animal Model (Polston et al., 2012) [1]

Experimental Measure
Music + Saline
Group

Music + 18-MC
Group

Key Interpretation

Reinstatement Lever
Presses

Significantly
Increased

No significant
increase

18-MC blocked music-induced drug
seeking.

BLA Dopamine During
Reinstatement

Significantly
Increased

Not measured in
this group

Music CS directly activates reward
circuitry.

General Locomotion &
Saccharin SA

Unaffected by
18-MC

Unaffected by
18-MC

Effect is specific to drug-seeking,
not general reward or motor

function.

Table 2: Protocol & Outcomes from Human Trial (Zheng et al., 2025) [2]

Protocol Parameter Retrieval-10min-Extinction
Retrieval-6h-
Extinction

No-Retrieval
Extinction

Memory Retrieval Yes (5-min METH video) Yes (5-min METH

video)

No

Extinction Delay 10 minutes 6 hours N/A
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Protocol Parameter Retrieval-10min-Extinction
Retrieval-6h-
Extinction

No-Retrieval
Extinction

Cue-Induced Craving Lasting reduction (up to 6

months)

No lasting reduction No lasting reduction

Salivary Cortisol
Response

Lasting reduction (up to 6

months)

No lasting reduction No lasting reduction

Proposed Mechanism Disruption of memory

reconsolidation

Extinction learning

only

Extinction learning

only

Concluding Notes for Researchers

Mechanism of Action: 18-MC is believed to exert its effects by blocking α3β4 nicotinic receptors in

the medial habenula and interpeduncular nucleus, indirectly modulating the mesolimbic dopamine
pathway and thereby reducing the salience of drug-associated cues [1]. The success of the retrieval-

extinction protocol further underscores the critical role of memory reconsolidation in cue-induced
craving [2].

Advantages of the Model: Using music as a contextual CS provides a more complex and
ethologically relevant stimulus compared to simple discrete cues, potentially offering better

translational predictive value for human addiction, where relapse is triggered by multifaceted
environmental contexts [1].

Considerations for Application: The efficacy of 18-MC in blocking reinstatement highlights its
potential as a pharmacological adjunct to behavioral therapies. The human retrieval-extinction

protocol offers a powerful, non-pharmacological strategy that could be combined with agents like 18-
MC to synergistically prevent relapse by targeting both the motivational (craving) and mnemonic (drug

memories) components of addiction [1] [2].
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To cite this document: Smolecule. [Introduction to 18-MC and Reinstatement Models]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b649617#18-mc-extinction-

reinstatement-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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